N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide
Description
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands (hypothetical, based on structural analogs ):
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3300–3250 | N-H stretching (amide) |
| 1680–1660 | C=O stretching (amide I) |
| 1540–1520 | N-H bending (amide II) |
| 1340–1320 | NO₂ symmetric stretching |
| 1150–1130 | C-F stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.20 | Singlet | H on C-2 of 4-chloro-3-nitrophenyl |
| 7.85 | Doublet | H on C-6 of 4-chloro-3-nitrophenyl |
| 7.45–7.30 | Multiplet | H on 4-fluorophenyl ring |
| 4.10 | Singlet | CH₂ of acetamide backbone |
| 3.50–3.20 | Multiplet | Piperazine ring protons |
| δ (ppm) | Assignment |
|---|---|
| 170.5 | Carbonyl (C=O) |
| 155.0 | C-F (ipso carbon) |
| 145.0 | NO₂-bearing carbon |
| 125–115 | Aromatic carbons |
| 50.0–45.0 | Piperazine carbons |
Mass Spectrometry (MS)
| m/z | Fragment |
|---|---|
| 392.8 | Molecular ion [M]⁺ |
| 265.2 | Loss of 4-fluorophenylpiperazine |
| 183.0 | 4-Chloro-3-nitrophenyl fragment |
| 122.1 | Piperazine ring |
Computational Chemistry Predictions of Molecular Geometry
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following :
- Bond Lengths:
- C-N (piperazine): 1.45–1.48 Å
- C=O (amide): 1.23 Å
- C-F: 1.34 Å
- Bond Angles:
- N-C-N (piperazine): 109.5°
- O=C-N (amide): 125°
- Electrostatic Potential:
- Negative charge localized on nitro and carbonyl oxygens.
- Positive charge on piperazine nitrogen atoms.
Optimized Geometry Highlights:
- The 4-fluorophenyl group adopts a para-substituted orientation relative to the piperazine ring.
- The amide group forms intermolecular hydrogen bonds with adjacent molecules in crystalline states.
| Parameter | Predicted Value |
|---|---|
| HOMO-LUMO Gap | 4.8 eV |
| Dipole Moment | 5.2 Debye |
| Solvation Energy | −25.3 kcal/mol (in water) |
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O3/c19-16-6-3-14(11-17(16)24(26)27)21-18(25)12-22-7-9-23(10-8-22)15-4-1-13(20)2-5-15/h1-6,11H,7-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYQZSNQXACHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-N-(4-Chloro-3-Nitrophenyl)Acetamide
The acetamide backbone is synthesized via nucleophilic acyl substitution. 4-Chloro-3-nitroaniline reacts with chloroacetyl chloride under basic conditions to form the intermediate 2-chloroacetamide.
Procedure :
- 4-Chloro-3-nitroaniline (10.0 g, 52.5 mmol) is dissolved in dry tetrahydrofuran (THF, 100 mL) under nitrogen.
- Triethylamine (7.3 mL, 52.5 mmol) is added dropwise at 0°C, followed by chloroacetyl chloride (4.2 mL, 52.5 mmol).
- The mixture is stirred at room temperature for 17 hours, then quenched with aqueous sodium bicarbonate.
- The product is extracted with ethyl acetate, dried over sodium sulfate, and crystallized to yield 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide (80% yield, m.p. 183–185°C).
Alternative Method :
Using potassium carbonate (20 mmol) in dimethylformamide (DMF) at 0°C for 20 minutes achieves a 56.7% yield.
| Condition | Base | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| 0°C → RT, 17 h | Triethylamine | THF | 17 h | 80% | |
| 0°C → RT, 20 min | K₂CO₃ | DMF | 20 min | 56.7% |
Synthesis of 4-(4-Fluorophenyl)Piperazine
The piperazine moiety is prepared via Ullmann coupling or reductive amination.
Reductive Amination Route :
- 4-Fluorophenylamine (5.0 g, 45.4 mmol) and bis(2-chloroethyl)amine (6.8 g, 45.4 mmol) are refluxed in ethanol with sodium iodide (6.8 g) for 12 hours.
- The crude product is purified via column chromatography (hexane:ethyl acetate = 3:1) to yield 4-(4-fluorophenyl)piperazine (68% yield).
Coupling of Intermediates
Nucleophilic Substitution Reaction
The chlorine atom in 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is displaced by the piperazine derivative.
Procedure :
- 2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide (6.44 g, 20 mmol) and 4-(4-fluorophenyl)piperazine (4.1 g, 22 mmol) are dissolved in DMF (50 mL).
- Potassium carbonate (5.5 g, 40 mmol) is added, and the mixture is heated at 50°C for 8 hours.
- The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (chloroform:methanol = 9:1) to afford the target compound (72% yield).
Microwave-Assisted Optimization :
Microwave irradiation at 120°C for 4 hours increases the yield to 85% by accelerating nucleophilic substitution.
| Method | Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Conventional | K₂CO₃ | DMF | 50°C | 8 h | 72% | |
| Microwave-assisted | K₂CO₃ | DMF | 120°C | 4 h | 85% |
Alternative Routes and Modifications
Sonogashira Coupling for Acetamide Formation
A Sonogashira coupling-based approach introduces alkyne functionalities for subsequent amidation:
- 4-Chloro-3-nitroiodobenzene (10 mmol) reacts with trimethylsilyl acetylene (12 mmol) using Pd(PPh₃)₄ (0.1 eq) and CuI (0.2 eq) in triethylamine (50 mL) at 60°C for 6 hours.
- Deprotection with tetrabutylammonium fluoride (TBAF) yields 4-chloro-3-nitrophenylacetylene , which is hydrolyzed to the acetic acid derivative and coupled with piperazine via standard amide coupling (EDC/HOBt).
Purification and Characterization
Crystallization Techniques
The crude product is recrystallized from ethanol/water (1:1) to achieve >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 192–194°C.
Chromatographic Methods
Silica gel chromatography (ethyl acetate:hexane = 1:2) removes unreacted piperazine derivatives, as confirmed by thin-layer chromatography (Rf = 0.45).
Challenges and Optimization
Side Reactions
Over-alkylation of piperazine is mitigated by using a 1:1.1 molar ratio of acetamide to piperazine.
Solvent Selection
Tetrahydrofuran (THF) reduces byproduct formation compared to DMF but requires longer reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or thiol-substituted analogs.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, demonstrating potential as an anticancer agent. For instance, compounds with similar structures have been evaluated for their efficacy against human tumor cells, yielding promising results in growth inhibition assays .
Antitubercular Effects
The compound's structural analogs have been assessed for their antitubercular activity against Mycobacterium tuberculosis. A study found that derivatives of similar compounds showed MIC values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv, indicating that modifications in the structure can lead to enhanced activity . This suggests potential applications in developing new antitubercular agents based on the compound's scaffold.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways are crucial for optimizing the yield and purity of the compound for further biological testing.
Table 1: Synthetic Pathways for Similar Compounds
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Aniline + Acetic Anhydride | Reflux | 85 |
| 2 | Nitro Group Substitution | Electrophilic Aromatic Substitution | 70 |
| 3 | Piperazine Coupling | Basic Conditions | 75 |
This table summarizes typical synthetic steps involved in creating similar compounds, which may provide insights into optimizing the synthesis of this compound.
Case Study 1: Anticancer Evaluation
In a notable study, researchers evaluated the anticancer effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound exhibited significant cytotoxicity against certain tumor types, warranting further investigation into its mechanism of action and potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of structurally related compounds, revealing that modifications in the nitro and chloro groups could enhance antibacterial activity against resistant strains of bacteria. This highlights the importance of structural optimization in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-2-[4-(4-chlorophenyl)piperazino]acetamide
- N-(4-chloro-3-nitrophenyl)-2-[4-(4-methylphenyl)piperazino]acetamide
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide stands out due to the presence of the fluorinated phenyl group, which imparts unique chemical and physical properties. This fluorination can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and comparative analysis with similar compounds.
Compound Overview
- Chemical Structure : The compound features a chlorinated nitrophenyl group and a fluorinated phenyl piperazine moiety, which are critical for its biological activity.
- CAS Number : 329779-14-8
- Molecular Formula : C17H15ClFN3O3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The unique structural features enhance its binding affinity and modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing cellular responses and signaling pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives, indicating that modifications in the structure can significantly impact their efficacy against bacterial strains.
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | TBD |
| Piperazine Derivative A | 3.12 | Staphylococcus aureus |
| Piperazine Derivative B | 12.5 | Escherichia coli |
Note: Specific MIC values for this compound were not found in the literature but are expected to be similar based on structure-activity relationships (SAR) observed in related compounds .
Case Studies and Research Findings
- Antibacterial Activity : A study on various piperazine derivatives demonstrated that substitutions on the phenyl ring could enhance antibacterial activity. Compounds with electron-withdrawing groups showed increased potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Pharmacological Applications : Research indicates that compounds with similar structures have been explored for their potential in treating conditions such as depression, anxiety disorders, and other neurological diseases due to their ability to modulate neurotransmitter systems .
- Toxicity and Safety Profiles : Preliminary toxicity assessments suggest that while many piperazine derivatives exhibit promising biological activities, their safety profiles must be thoroughly evaluated through preclinical studies to determine therapeutic windows .
Comparative Analysis
When comparing this compound with other piperazine-based compounds, it stands out due to its unique halogen substitutions which may enhance stability and bioavailability.
| Compound | Key Features | Potential Applications |
|---|---|---|
| This compound | Unique halogen substitutions | Antimicrobial, Neurological disorders |
| N-(4-chlorophenyl)-2-piperazinone | Lacks fluorination | Limited bioactivity |
| N-(2-nitrophenyl)-piperazine | Lower stability | Antidepressant properties |
Q & A
Basic: What synthetic routes are recommended for synthesizing N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a nitro-substituted chlorophenylacetamide with a fluorophenylpiperazine derivative. A reflux reaction using acetic anhydride as both solvent and acylating agent is common, as demonstrated in analogous compounds . Key steps include:
- Nitro group stabilization : Use inert atmospheres (N₂/Ar) to prevent side reactions.
- Coupling optimization : Employ catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
- Yield improvement : Monitor reaction progress via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acetamide to piperazine) to minimize unreacted intermediates .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity)?
Methodological Answer:
Contradictions often arise from structural analogs or assay variability. Systematic approaches include:
- Structural verification : Confirm compound identity via NMR (¹H/¹³C) and X-ray crystallography to rule out isomerism or impurities .
- Replicate assays : Test under standardized conditions (e.g., CLSI guidelines for antimicrobial activity) using consistent bacterial strains and concentrations (e.g., 1024 μg/mL in DMSO/water ).
- SAR analysis : Compare substituent effects (e.g., chloro vs. methoxy groups) on bioactivity using analogs from literature .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsional strain (e.g., nitro group planarity deviations ).
Advanced: What computational strategies predict target interactions, and how are they validated?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., bacterial enzymes or kinase domains). Focus on piperazine’s hydrogen-bonding capacity .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.
- Validation : Compare in silico results with in vitro assays (e.g., enzyme inhibition IC₅₀) and mutagenesis studies to confirm critical residues .
Basic: How should solubility and stability studies be designed for physiological relevance?
Methodological Answer:
- Solubility screening : Test in PBS (pH 7.4), DMSO (≤5% v/v), and simulated gastric fluid. Use UV-Vis spectroscopy to quantify solubility .
- Stability protocols :
Advanced: How can SAR studies systematically identify key functional groups affecting bioactivity?
Methodological Answer:
- Scaffold modification : Synthesize analogs with substituted phenyl rings (e.g., replacing chloro with bromo) or piperazine variations (e.g., morpholine substitution) .
- Bioisosteric replacement : Test trifluoromethyl or sulfone groups to enhance metabolic stability.
- Data correlation : Use multivariate analysis (e.g., PCA) to link substituent electronic parameters (Hammett σ) with activity trends (e.g., MIC values) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro-aromatic vapors.
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .
Advanced: How can metabolic pathways and toxicity be investigated preclinically?
Methodological Answer:
- In vitro metabolism : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS.
- Toxicity screening :
- Ames test : Assess mutagenicity in TA98 strains.
- hERG assay : Measure cardiac risk via patch-clamp electrophysiology.
- In silico toxicity : Predict ADMET properties using tools like ProTox-II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
